(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid
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Overview
Description
(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[220]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[220]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its bicyclic structure provides a rigid framework that can mimic natural substrates, making it useful in the design of enzyme inhibitors and probes.
Medicine
In medicinal chemistry, (1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid is explored for its potential as a drug candidate. Its ability to interact with biological targets and its stability under physiological conditions make it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The Boc-protected amine group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-3-aminomethylbicyclo[2.2.0]hexane-2-carboxylic acid
- (1R,2S,3R,4S)-3-(hydroxymethyl)bicyclo[2.2.0]hexane-2-carboxylic acid
- (1R,2S,3R,4S)-3-(methylamino)methylbicyclo[2.2.0]hexane-2-carboxylic acid
Uniqueness
What sets (1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid apart from similar compounds is its Boc-protected amine group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in multi-step synthetic routes where protecting groups are necessary to prevent unwanted side reactions.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-7-4-5-8(7)10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 |
InChI Key |
QFMCZOJNBRESGS-JLIMGVALSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]2CC[C@H]2[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC2C1C(=O)O |
Origin of Product |
United States |
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